2-(butan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
描述
属性
IUPAC Name |
2-butan-2-ylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S2/c1-3-10(2)26-16-21-13-8-9-25-14(13)15(23)22(16)11-4-6-12(7-5-11)24-17(18,19)20/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHKVTKPKWFBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include a thienopyrimidine core, which is functionalized through various chemical reactions such as alkylation, sulfonation, and aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups, such as nitro groups, into amines.
Substitution: Aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thienopyrimidines are studied for their potential as enzyme inhibitors. They may interact with specific enzymes, affecting biological pathways and processes.
Medicine
Medicinally, compounds like 2-(butan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Key Observations :
- 3-Substituent : Aryl groups with electron-withdrawing substituents (e.g., trifluoromethoxy, nitro) improve target engagement in enzyme inhibition .
- Core Saturation : Partial saturation (e.g., 6H,7H) may reduce ring strain and improve solubility compared to fully unsaturated analogs .
Pharmacological Comparison
Anticancer Activity
- Most Active Analog: 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibits broad-spectrum cytotoxicity in NCI 60 cell lines (mean growth inhibition = 51.01%), particularly against melanoma (MDA-MB-435, GP = -31.02%) .
- Target Compound Inference : The 4-(trifluoromethoxy)phenyl group may enhance DNA intercalation or kinase inhibition, similar to nitro-substituted analogs .
PDE7 Inhibition
- Lead Compound: 28e (7-substituted thieno[3,2-d]pyrimidin-4-one) inhibits PDE7 with IC₅₀ < 10 nM and potent cellular efficacy .
- Target Compound Inference: The butan-2-ylsulfanyl group may improve membrane permeability compared to cyclopentylamino derivatives, though enzyme selectivity requires verification.
Analgesic Activity
- Schiff Base Analogs: 3-Amino derivatives conjugated with aromatic aldehydes (e.g., 2,7,9-trimethylpyrido-thienopyrimidinone) show analgesic effects at 200 mg/kg (oral) without gastric irritation .
- Target Compound Divergence : Lack of a Schiff base moiety suggests differing mechanisms, though the trifluoromethoxy group may modulate COX-2 inhibition.
Commercial Availability and Pricing
This suggests a high cost due to complex synthesis and niche research applications.
生物活性
Chemical Structure and Properties
The compound belongs to a class of thienopyrimidines, characterized by a fused thieno and pyrimidine ring system. Its structure includes:
- A butan-2-ylsulfanyl group, which may influence its interaction with biological targets.
- A trifluoromethoxy phenyl substituent that can enhance lipophilicity and potentially improve binding affinity to target proteins.
Antitumor Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor activities. For instance, compounds similar to the one have shown promising results against various cancer cell lines.
Table 1: Antitumor Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colorectal) | 1.184 ± 0.06 | |
| Compound B | MCF-7 (Breast) | 8.808 ± 0.47 | |
| Compound C | A549 (Lung) | 2.243 ± 0.12 |
The proposed mechanisms for the antitumor activity of thienopyrimidine derivatives include:
- Inhibition of Kinases : Many thienopyrimidines act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest at the G0/G1 phase.
Case Studies
- Study on HCT-116 Cells : Research demonstrated that certain derivatives led to a significant increase in cell cycle arrest in the G0/G1 phase compared to control groups, indicating their potential as effective anticancer agents .
- Comparative Analysis with Standard Drugs : In comparative studies with established chemotherapeutics like cabozantinib, some thienopyrimidine derivatives exhibited lower IC50 values, suggesting superior potency against specific cancer types .
Toxicity and Side Effects
While investigating the pharmacological profile of these compounds, it is crucial to consider their toxicity:
- Early studies suggest that while some derivatives exhibit potent antitumor activity, they may also present toxicity concerns that need further evaluation through preclinical and clinical trials.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds:
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : Use multi-step protocols involving cyclocondensation of thiophene derivatives with substituted phenyl rings. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields. For example, and highlight the use of single-pot reactions under reflux with anhydrous solvents (e.g., DMF or THF) to achieve yields >60%. Monitor intermediates via TLC and purify via column chromatography using gradient elution (hexane:ethyl acetate) .
- Key Parameters : Adjust stoichiometry of the trifluoromethoxy-phenyl precursor and thiolated butane derivative to minimize side products.
Q. Which analytical techniques are critical for structural confirmation?
- Methodology : Combine X-ray crystallography (for unambiguous conformation, as in and ) with NMR (¹H/¹³C, 19F for trifluoromethoxy groups) and high-resolution mass spectrometry (HRMS). IR spectroscopy can confirm carbonyl (C=O) and thioether (C-S) functional groups .
- Data Interpretation : Compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT) to validate stereoelectronic effects .
Q. How can researchers assess compound purity and stability under storage?
- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity (>95%). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. and suggest trifluoromethyl groups enhance stability, but thioether bonds may oxidize; store under inert atmosphere .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize assays relevant to thieno-pyrimidinone scaffolds: kinase inhibition (e.g., EGFR), antimicrobial susceptibility (MIC against S. aureus), or cytotoxicity (MTT assay in cancer cell lines). and recommend using positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodology : Use co-solvents (e.g., DMSO:PEG-400) or nanoemulsion techniques. and suggest sulfanyl and trifluoromethoxy groups improve lipophilicity (logP ~3.5), but may require β-cyclodextrin complexation for aqueous delivery .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in scaled-up synthesis?
- Methodology : Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps. and report conflicting yields due to competing thiopyran ring formation; mitigate via low-temperature (-20°C) intermediate isolation .
- Computational Aid : Perform DFT calculations to model transition states and steric hindrance from the butan-2-ylsulfanyl group .
Q. How do substituent modifications (e.g., sulfanyl vs. methoxy) impact structure-activity relationships (SAR)?
- Methodology : Synthesize analogs (e.g., replace trifluoromethoxy with nitro or chloro groups) and compare bioactivity. shows 2-chlorobenzylsulfanyl derivatives enhance kinase inhibition by 30% due to hydrophobic interactions .
- Data Analysis : Use molecular docking (AutoDock Vina) to map binding poses with target proteins .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodology : Re-examine crystal packing effects (X-ray) versus solution-state conformers (NMR). notes dynamic thieno ring puckering in solution, causing splitting in ¹H NMR that aligns with crystallographic disorder .
Q. What computational strategies predict metabolic stability of the trifluoromethoxy group?
- Methodology : Use ADMET predictors (e.g., SwissADME) to model CYP450 metabolism. and highlight trifluoromethoxy’s resistance to oxidative cleavage compared to methoxy, validated via liver microsome assays (t½ >120 min) .
Q. How to design isotopic labeling (e.g., ¹⁹F NMR) for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
